1-(2,2,3,3-Tetrafluoropropyl)piperazine dihydrochloride
Description
1-(2,2,3,3-Tetrafluoropropyl)piperazine dihydrochloride is a fluorinated piperazine derivative characterized by a tetrafluoropropyl substituent on the piperazine ring. This compound belongs to a class of molecules where fluorine atoms are strategically incorporated to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. Piperazine dihydrochlorides are frequently employed in pharmaceuticals due to their ability to enhance solubility and bioavailability via salt formation .
Properties
Molecular Formula |
C7H14Cl2F4N2 |
|---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
1-(2,2,3,3-tetrafluoropropyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C7H12F4N2.2ClH/c8-6(9)7(10,11)5-13-3-1-12-2-4-13;;/h6,12H,1-5H2;2*1H |
InChI Key |
SMSXRMOYIMMVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(C(F)F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3,3-Tetrafluoropropyl)piperazine dihydrochloride typically involves the reaction of piperazine with 2,2,3,3-tetrafluoropropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Acylation
Piperazine’s amine groups can react with acyl halides or anhydrides to form amides. For this compound, acylation may occur at the secondary amine (if available) or at the primary amine of the piperazine ring.
Example :
Reaction with acetyl chloride (CH3COCl) could yield N-acetyl-1-(2,2,3,3-tetrafluoropropyl)piperazine dihydrochloride .
N-Oxidation
Piperazines undergo N-oxidation with peracids (e.g., m-CPBA) to form N-oxides. This reaction’s feasibility depends on the stability of the tetrafluoropropyl group under oxidation conditions.
| Reaction | Reagent | Product |
|---|---|---|
| N-Oxidation | m-CPBA, CH2Cl2 | Piperazine N-oxide derivative |
Coordination Chemistry
Piperazines act as ligands in metal complexes. The tetrafluoropropyl group’s electron-withdrawing fluorine atoms may influence binding strength or selectivity.
Example :
Reaction with Cu(II) salts could form Cu-complexes stabilized by the piperazine nitrogen atoms.
Reactivity Trends
-
Fluorine’s impact : The CF3CF2CH2- group’s high electronegativity may enhance stability of intermediates but could also reduce nucleophilicity.
-
Steric hindrance : The bulk of the tetrafluoropropyl group may limit access to reactive sites, affecting reaction rates.
Analytical Considerations
-
Purity assessment : HPLC or GC-MS would be critical to confirm substitution patterns and eliminate by-products (e.g., bis-alkylated derivatives).
-
Stability : Fluorinated alkyl groups generally enhance thermal and chemical stability, but hydrolytic resistance would depend on the substitution site.
Challenges and Limitations
Scientific Research Applications
1-(2,2,3,3-Tetrafluoropropyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2,3,3-Tetrafluoropropyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally related piperazine dihydrochlorides, emphasizing substituent effects, molecular properties, and biological activity.
Structural Analogs with Fluorinated Substituents
Fluorination is a common strategy to optimize drug-like properties. Key examples include:
Key Observations :
- Fluorine vs.
- Tetrafluoropropyl Group: The 2,2,3,3-tetrafluoropropyl substituent in the target compound may enhance lipophilicity and resistance to oxidative metabolism compared to mono- or difluorinated analogs .
Piperazine Dihydrochlorides with Aromatic or Heterocyclic Substituents
Aromatic and heterocyclic moieties are critical for targeting specific receptors:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., diphenylmethyl in cetirizine) enhance binding to histamine receptors, while aliphatic fluorinated chains (e.g., tetrafluoropropyl) may favor interactions with hydrophobic pockets in enzymes or transporters .
- Biological Activity : SA-4503, a phenylpropyl-substituted piperazine, demonstrates sigma-1 receptor agonism linked to antidepressant effects, suggesting that bulky substituents like tetrafluoropropyl could similarly modulate receptor selectivity .
Biological Activity
1-(2,2,3,3-Tetrafluoropropyl)piperazine dihydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H12F4N2·2HCl
- Molecular Weight : 239.14 g/mol
- IUPAC Name : this compound
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Neurotransmitter Modulation : The compound has been shown to influence the levels of neurotransmitters such as dopamine and norepinephrine in the brain. In studies involving animal models, administration of this compound resulted in a transient increase in dopamine content in specific brain regions like the caudate nucleus and hypothalamus .
- Antidepressant-like Effects : The modulation of neurotransmitter systems suggests potential antidepressant-like properties. The compound's interaction with dopaminergic pathways may contribute to mood regulation .
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties. Its structural characteristics suggest it could interact with bacterial cell membranes or inhibit key metabolic pathways.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Dopamine Receptor Interaction : The compound may act as a modulator of dopamine receptors, influencing dopaminergic signaling pathways .
- Inhibition of Monoamine Oxidase : There is evidence suggesting that it may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine and norepinephrine .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Dopaminergic Effects : A study demonstrated that doses ranging from 50 to 250 mg/kg led to significant changes in dopamine levels in rat models. These findings suggest that the compound can modulate dopaminergic activity effectively .
- Behavioral Studies : In behavioral assays designed to assess antidepressant-like effects, animals treated with the compound showed reduced despair-like behavior compared to controls. This suggests a potential therapeutic role in mood disorders .
- Microbial Testing : Laboratory tests have indicated that this compound exhibits inhibitory effects on various bacterial strains. Further research is required to determine the specific mechanisms underlying this antimicrobial activity.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 1-(2,2,3,3-tetrafluoropropyl)piperazine dihydrochloride?
Methodological Answer:
The synthesis of piperazine dihydrochloride derivatives typically involves:
Nucleophilic substitution : Reacting piperazine with a tetrafluoropropyl halide (e.g., 2,2,3,3-tetrafluoropropyl chloride) in a polar aprotic solvent (e.g., DMF) under reflux (60–80°C) .
Salt formation : Treating the free base with concentrated HCl in ethanol to precipitate the dihydrochloride salt .
Characterization :
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and purity. For example, ¹⁹F NMR can resolve tetrafluoropropyl signals (δ -120 to -140 ppm) .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ expected for C₇H₁₄F₄N₂Cl₂: ~301.0 g/mol).
- Elemental analysis to validate stoichiometry (e.g., Cl⁻ content ~23.5%) .
Basic: How does the solubility and buffering capacity of this compound compare to other piperazine dihydrochlorides?
Methodological Answer:
Piperazine dihydrochlorides are water-soluble (≥50 mg/mL at 25°C) and act as non-volatile buffers. Key properties include:
- pKa values : Piperazine derivatives typically exhibit two pKa values (e.g., pK₁ ≈5.32, pK₂ ≈9.70 at infinite dilution) . The tetrafluoropropyl group may lower pK₁ slightly (Δ ~0.2–0.4) due to electron-withdrawing effects.
- Buffer range : Effective between pH 4.5–10.0. Prepare equimolar solutions (0.1 M) and titrate with NaOH/HCl while monitoring pH with a calibrated glass electrode (±0.02 accuracy) .
- Comparative solubility : Fluorinated analogs may show reduced solubility in ethanol but enhanced stability in aqueous media compared to non-fluorinated derivatives .
Advanced: What experimental strategies are recommended to elucidate the mechanism of action of this compound in biochemical assays?
Methodological Answer:
To study interactions with biological targets (e.g., receptors or enzymes):
Radioligand binding assays : Use ³H-labeled analogs to determine binding affinity (Kd) and competitive displacement with unlabeled compound .
Kinetic studies : Monitor enzyme inhibition (IC₅₀) via spectrophotometric assays (e.g., NADH oxidation at 340 nm for dehydrogenase targets) .
Computational docking : Perform molecular dynamics simulations using software like AutoDock Vina to predict binding poses in active sites (e.g., serotonin receptors due to piperazine’s structural homology) .
Note : Control for non-specific interactions by testing structurally related analogs (e.g., non-fluorinated propyl derivatives) .
Advanced: How can QSAR models guide structural optimization of this compound for enhanced activity?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models require:
Descriptor selection : Include electronic (e.g., Hammett σ for fluorinated groups), steric (molar refractivity), and hydrophobic (logP) parameters .
Training dataset : Synthesize 10–15 analogs with varying substituents (e.g., alkyl chain length, fluorination patterns) and measure IC₅₀ values against a target (e.g., MAO-B inhibition) .
Model validation : Use leave-one-out cross-validation (R² >0.8) and external test sets. For fluorinated piperazines, electron-withdrawing groups often correlate with improved target affinity but may reduce solubility .
Advanced: How should researchers address discrepancies in reported pKa or solubility data for this compound?
Methodological Answer:
Discrepancies often arise from:
Ionic strength effects : pKa shifts with salt concentration (e.g., 0.1 M vs. 0.01 M NaCl). Use the Davies equation to correct for ionic strength:
Impurity interference : Residual solvents (e.g., DMF) or unreacted precursors can alter solubility. Validate purity via HPLC (≥95% by area) .
Temperature control : Solubility measurements require thermostatic baths (±0.1°C). For example, solubility in water increases by ~5% per 10°C rise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
